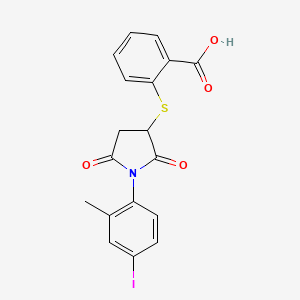

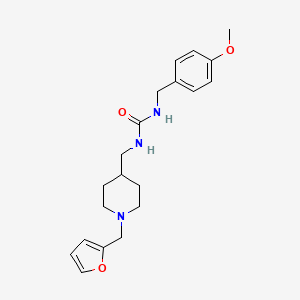

![molecular formula C12H12ClN3O B2799522 2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol CAS No. 2200541-85-9](/img/structure/B2799522.png)

2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol” were not found, similar compounds have been synthesized through nucleophilic aromatic substitution reactions . For instance, 2-chloromethyl-4-methyl-quinazoline derivatives were synthesized by reacting 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous conditions in the presence of chloro acetonitrile .Molecular Structure Analysis

The InChI code for a similar compound, 2-[(2-chloro-4-quinazolinyl)amino]ethanol, is 1S/C10H10ClN3O/c11-10-13-8-4-2-1-3-7(8)9(14-10)12-5-6-15/h1-4,15H,5-6H2,(H,12,13,14) .Physical And Chemical Properties Analysis

The compound is a powder . Its melting point is between 185-186 degrees Celsius .Aplicaciones Científicas De Investigación

Cyclobutane Derivatives Synthesis

Research by Robinson, Cronin, and Jones (1997) explored cyclobutane derivatives' synthesis through a novel tandem carbolithiation/cyclization sequence. This process involved organolithium reagents and was followed by hydrolyzing the products to obtain substituted cyclobutanones, which might be relevant to the synthesis of compounds like 2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol (Robinson, Cronin, & Jones, 1997).

Antimicrobial Activities

Patel and Shaikh (2011) synthesized new compounds related to this compound and evaluated their antimicrobial activities. Their findings indicate that certain derivatives exhibit good activity compared to standard drugs, suggesting potential applications in antimicrobial treatments (Patel & Shaikh, 2011).

Cycloaddition Applications

Anebouselvy and Ramachary (2018) discussed the use of similar compounds in various cycloadditions, including [2+2]- and [3+2]-cycloadditions. These processes are crucial for creating structurally complex cyclobutanes and other frameworks, highlighting the chemical versatility of this compound and its derivatives (Anebouselvy & Ramachary, 2018).

Intramolecular Amination

Skvorcova, Grigorjeva, and Jirgensons (2017) researched intramolecular amination to produce cyclobutane derivatives, a process potentially applicable to this compound. Their work focused on achieving high diastereoselectivity, leading to the exclusive formation of trans-cyclobutane derivatives, which could be transformed into N-Boc-protected cyclobutane-based amino alcohols (Skvorcova, Grigorjeva, & Jirgensons, 2017).

Novel Synthesis Approaches

Callingham, Blum, and Pavé (2015) described a high-yielding, one-step synthesis of 2-chloroquinazolin-4-ols, which could be extended to the synthesis of related compounds like this compound. This method involves using thiophosgene and can be applied to aminothioamides, amino acids, and fused heterocycle derivatives (Callingham, Blum, & Pavé, 2015).

Biological Profile Analysis

Research by Giardiná et al. (1996) on the enantiomers of cyclazosin, a compound structurally related to this compound, revealed its potential as a potent competitive alpha 1B-adrenoceptor antagonist. This study could provide insights into the biological profiling of similar compounds (Giardiná et al., 1996).

Antimalarial and Antitrypanosomal Activity

Glans et al. (2012) synthesized organometallic analogues of chloroquine, including compounds similar to this compound. Their research showed promise in developing new antimalarial agents capable of overcoming resistance to traditional drugs like chloroquine, indicating a potential application in treating malaria and trypanosomiasis (Glans et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

The future directions for the study and application of “2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol” and similar compounds could involve further exploration of their potential biological activities. Given the diverse set of biological activities exhibited by quinazoline and quinazolinone derivatives , these compounds could be investigated as potential therapeutic agents for various diseases.

Mecanismo De Acción

Target of Action

The primary target of 2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol is currently unknown. Quinazoline derivatives have been found to inhibit ulk1, an autophagy initiation kinase, which plays a role in the development and progression of non-small cell lung cancer (nsclc) .

Mode of Action

It’s possible that it interacts with its target in a similar way to other quinazoline derivatives, which inhibit ulk1 .

Biochemical Pathways

Inhibition of ulk1 by quinazoline derivatives can affect autophagy, a cellular process involved in the degradation and recycling of cytoplasmic constituents .

Pharmacokinetics

The compound’s molecular weight (22366) and physical form (powder) suggest that it may have good bioavailability .

Propiedades

IUPAC Name |

2-[(6-chloroquinazolin-4-yl)amino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c13-7-1-2-9-8(5-7)12(15-6-14-9)16-10-3-4-11(10)17/h1-2,5-6,10-11,17H,3-4H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEXJWBZDZDENV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC2=NC=NC3=C2C=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

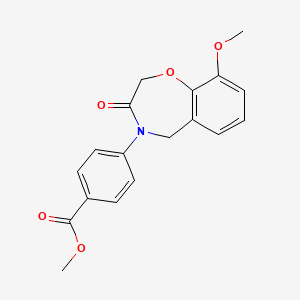

![Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2799441.png)

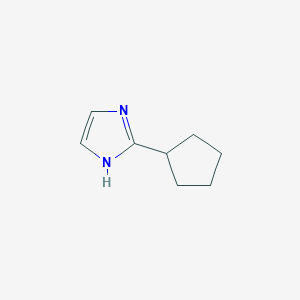

![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2799442.png)

![3-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2799443.png)

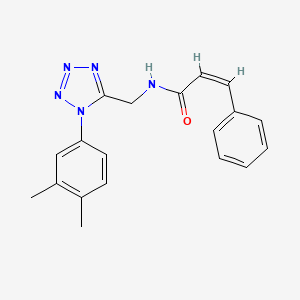

![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2799445.png)

![3,6,9-Trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one](/img/no-structure.png)

![6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2799448.png)

![N-cyclohexyl-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2799449.png)

![5-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2799451.png)

![N-(5-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2799456.png)